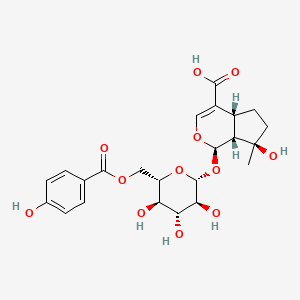

6'-(p-Hydroxybenzoyl)mussaenosidic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

6’-(p-Hydroxybenzoyl)mussaenosidic acid is a natural product derived from plant sources. It has the molecular formula C23H28O12 and a molecular weight of 496.46 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6’-(p-Hydroxybenzoyl)mussaenosidic acid are not well-documented. The compound is typically obtained through extraction and purification from plant materials. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反応の分析

Types of Reactions

6’-(p-Hydroxybenzoyl)mussaenosidic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Hepatoprotective Activity

One of the primary applications of 6'-(p-Hydroxybenzoyl)mussaenosidic acid is its hepatoprotective properties. Research indicates that this compound can significantly reduce elevated serum levels of liver enzymes, which are markers of liver damage. In a study involving rodents, administration of this compound resulted in:

- Reduction of serum glutamin-pyruvic transaminase (GPT) by approximately 70%.

- Decrease in serum glutamin-oxaloacetic transaminase (GOT) by about 60%.

- Lowering of alkaline phosphatase (ALP) levels by around 60%.

- Reduction in triglycerides by about 58%.

- Decreased bilirubin levels up to 66% .

These findings suggest that the compound may be effective in treating hepatic disorders, potentially offering a natural alternative to conventional therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against various microorganisms. The specific mechanisms through which this compound exerts its antimicrobial effects include:

- Disruption of microbial cell walls.

- Inhibition of enzyme activities critical for microbial survival.

- Induction of oxidative stress within microbial cells .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's applications. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role, such as cancer and cardiovascular diseases .

Cancer Research

The anticancer potential of this compound has been explored in various cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells while exhibiting low toxicity to normal cells. Notably, the compound has shown effectiveness against:

- HepG2 human liver cancer cells with an IC50 value of approximately 6.5 μg/mL.

- Other cancer cell lines such as Kato3 and SW620 with varying IC50 values comparable to standard chemotherapeutics like Doxorubicin .

Case Studies and Research Findings

Several case studies highlight the therapeutic applications and efficacy of this compound:

作用機序

The mechanism of action of 6’-(p-Hydroxybenzoyl)mussaenosidic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

6’-(p-Hydroxybenzoyl)mussaenosidic acid can be compared with other similar compounds, such as mussaenosidic acid and other hydroxybenzoyl derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications.

List of Similar Compounds

- Mussaenosidic acid

- 2″-O-α-L-Rhamnopyranosyl-isovitexin

- Acetylvalerenolic acid

生物活性

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a naturally occurring compound derived from plant sources, specifically from the genus Vitex. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

- Molecular Formula : C23H28O12

- Molecular Weight : 496.5 g/mol

- IUPAC Name : (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.

- Mechanism : The compound's hydroxyl groups are believed to play a key role in its antioxidant activity by donating hydrogen atoms to free radicals, thus stabilizing them .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In various models of inflammation, it has shown potential in reducing inflammatory markers and mediators.

- Case Study : In a study involving carrageenan-induced paw edema in rats, treatment with extracts containing this compound resulted in a significant reduction in swelling and inflammatory cell infiltration compared to control groups .

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic effects against several cancer cell lines. This includes notable activity against colon carcinoma and ovarian cancer cells.

- Research Findings : In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Cellular Targets : The compound may interact with various signaling pathways involved in inflammation and cell proliferation.

- Molecular Targets : Potential targets include NF-kB and MAPK pathways which are critical in regulating inflammatory responses and cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other compounds derived from Vitex or similar structures:

特性

CAS番号 |

87667-61-6 |

|---|---|

分子式 |

C23H28O12 |

分子量 |

496.5 g/mol |

IUPAC名 |

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 |

InChIキー |

IUXOFSAPFXGQID-KLZCBZFCSA-N |

SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |

異性体SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |

正規SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。